(1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid
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Overview
Description
(1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with an amino group and two fluorine atoms, making it an interesting subject for research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of difluorinated intermediates, which are subjected to amination and subsequent carboxylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include difluorinated alcohols, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its unique structure may offer advantages in drug design, particularly in the development of enzyme inhibitors or receptor modulators.
Industry
Industrially, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing biological pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent modulator of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound also contains difluorinated aromatic rings and is used in the production of high-performance polymers.
Difluoromethylated Heterocycles: These compounds share the difluoromethyl group and are studied for their biological and pharmacological activities.
Uniqueness
(1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid stands out due to its chiral nature and the presence of both amino and carboxylic acid functional groups
Properties
Molecular Formula |
C6H9F2NO2 |
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Molecular Weight |
165.14 g/mol |
IUPAC Name |
(1R,4R)-4-amino-2,2-difluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)2-3(9)1-4(6)5(10)11/h3-4H,1-2,9H2,(H,10,11)/t3-,4-/m1/s1 |
InChI Key |
SFGYRTJOZIQDKK-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H](CC([C@H]1C(=O)O)(F)F)N |
Canonical SMILES |
C1C(CC(C1C(=O)O)(F)F)N |
Origin of Product |
United States |
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